4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .
Preparation Methods
The synthesis of 4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloro-2-ethylpyridazin-3(2H)-one with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Scientific Research Applications
4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
These compounds share a similar pyridazinone core but differ in their substituents, leading to varied biological activities and applications.
Properties
CAS No. |
88093-95-2 |
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Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
ZUOLOAXSBQKLFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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